molecular formula C12H11NO B13627368 (E)-3-(2-quinolyl)prop-2-en-1-ol

(E)-3-(2-quinolyl)prop-2-en-1-ol

Cat. No.: B13627368
M. Wt: 185.22 g/mol
InChI Key: HZSMCZGYICFQLI-HWKANZROSA-N
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Description

(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with propenol precursors under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where quinoline-2-carbaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

While specific industrial production methods for (e)-3-(Quinolin-2-yl)prop-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(Quinolin-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the propenol group to a propanol group.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: (e)-3-(Quinolin-2-yl)propan-1-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(e)-3-(Quinolin-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (e)-3-(Quinolin-2-yl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the propenol group.

    2-Quinolylmethanol: Similar structure with a methanol group instead of a propenol group.

    Quinoline-2-carbaldehyde: A precursor in the synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol.

Uniqueness

(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-3-quinolin-2-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-8,14H,9H2/b5-3+

InChI Key

HZSMCZGYICFQLI-HWKANZROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CCO

Origin of Product

United States

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